molecular formula C13H12N2O4 B7778565 Ethyl 2,4-dioxo-3-phenyl-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate

Ethyl 2,4-dioxo-3-phenyl-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate

Cat. No.: B7778565
M. Wt: 260.24 g/mol
InChI Key: ULPOPAWGMIWVBA-UHFFFAOYSA-N
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Description

Ethyl 2,4-dioxo-3-phenyl-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate is a chemical compound with the molecular formula C13H12N2O4. It is a pyrimidine derivative, which is a class of organic compounds with a wide range of applications in various fields, including pharmaceuticals, agriculture, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2,4-dioxo-3-phenyl-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate typically involves the condensation of ethyl acetoacetate with urea and benzaldehyde under acidic or basic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the pyrimidine ring .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,4-dioxo-3-phenyl-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield diketones, while reduction can produce dihydropyrimidines .

Scientific Research Applications

Ethyl 2,4-dioxo-3-phenyl-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2,4-dioxo-3-phenyl-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. This inhibition can lead to various biological effects, including the disruption of metabolic pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2,4-dioxo-3-phenyl-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate is unique due to its specific substitution pattern and the presence of both ethyl ester and phenyl groups. These structural features contribute to its distinct chemical reactivity and potential biological activities .

Biological Activity

Introduction

Ethyl 2,4-dioxo-3-phenyl-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate (C13H12N2O4) is a pyrimidine derivative that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores the compound's synthesis, biological mechanisms, and various research findings related to its activity.

The synthesis of this compound typically involves the condensation of ethyl acetoacetate with urea and benzaldehyde under acidic or basic conditions. This reaction leads to the formation of the pyrimidine ring structure. The compound can undergo various chemical reactions such as oxidation and reduction, which can yield different derivatives useful for further biological studies.

Chemical Structure

PropertyValue
Molecular Formula C13H12N2O4
Molecular Weight 248.25 g/mol
IUPAC Name This compound

This compound exhibits biological activity primarily through its interaction with specific molecular targets such as enzymes or receptors. The compound can inhibit enzyme activity by binding to active or allosteric sites. This inhibition can disrupt metabolic pathways and cellular processes crucial for various physiological functions .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. In a study evaluating a series of pyrimidine derivatives for antimicrobial activity against various bacterial and fungal strains, ethyl 2,4-dioxo-3-phenyl derivatives showed moderate to promising inhibition against pathogens such as Staphylococcus aureus and Candida albicans. The structure-activity relationship (SAR) indicated that substitutions on the phenyl ring significantly influenced antimicrobial efficacy .

Case Studies

  • Antibacterial Screening : A study conducted on the antibacterial activity of various derivatives revealed that compounds with electron-withdrawing groups exhibited enhanced activity against Bacillus subtilis and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined for these compounds, showcasing their potential as effective antibacterial agents .
  • Antifungal Activity : In another case study focusing on antifungal properties, derivatives of ethyl 2,4-dioxo-3-phenyl demonstrated significant activity against Aspergillus niger. The results suggested that modifications to the chemical structure could lead to improved antifungal efficacy. Compounds with nitro and amino substituents were particularly effective .

Research Findings

Recent literature reviews have summarized various findings related to the biological activities of ethyl 2,4-dioxo-3-phenyl derivatives:

Study FocusFindings
Antimicrobial Activity Moderate to promising inhibition against tested strains .
Mechanism of Action Inhibition of enzyme activity via binding interactions.
Structure Activity Relationship Substituents significantly affect biological efficacy .

Future Directions

The exploration of ethyl 2,4-dioxo-3-phenyl derivatives continues to be a promising area for drug development. Future research should focus on optimizing these compounds for enhanced bioactivity and lower toxicity profiles. Additionally, in vivo studies are necessary to evaluate their therapeutic potential in clinical settings.

Properties

IUPAC Name

ethyl 2,4-dioxo-3-phenyl-1H-pyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O4/c1-2-19-12(17)10-8-14-13(18)15(11(10)16)9-6-4-3-5-7-9/h3-8H,2H2,1H3,(H,14,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULPOPAWGMIWVBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CNC(=O)N(C1=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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